2-{[(1-Cyclopropylethyl)amino]methyl}phenol
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Overview
Description
2-{[(1-Cyclopropylethyl)amino]methyl}phenol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of a cyclopropylethyl group attached to an amino group, which is further connected to a phenol ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the reaction of cyclopropylethylamine with a suitable phenolic compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-{[(1-Cyclopropylethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents, leading to the formation of halogenated phenols.
Scientific Research Applications
2-{[(1-Cyclopropylethyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: This compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(1-Cyclopropylethyl)amino]methyl}phenol include:
2-{[(1-Cyclopropylmethyl)amino]methyl}phenol: This compound has a similar structure but with a cyclopropylmethyl group instead of a cyclopropylethyl group.
2-{[(1-Cyclopropylethyl)amino]methyl}aniline: This compound features an aniline group instead of a phenol group.
2-{[(1-Cyclopropylethyl)amino]methyl}benzyl alcohol: This compound has a benzyl alcohol group instead of a phenol group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(1-cyclopropylethylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(10-6-7-10)13-8-11-4-2-3-5-12(11)14/h2-5,9-10,13-14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXGBZNADLHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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